molecular formula C57H79N13O16S B12641993 Uperolein CAS No. 55601-63-3

Uperolein

Cat. No.: B12641993
CAS No.: 55601-63-3
M. Wt: 1234.4 g/mol
InChI Key: JPOQNRWDXRZJDN-UHFFFAOYSA-N
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Biological Activity

Uperolein is a compound derived from the skin secretions of certain amphibians, particularly the Phyllomedusa genus. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and cytotoxic effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a peptide, specifically an antimicrobial peptide (AMP), which is known for its ability to disrupt microbial membranes. Its structure typically features a sequence of amino acids that contribute to its amphipathic nature, allowing it to interact effectively with lipid membranes of pathogens.

Antimicrobial Activity

Mechanism of Action:
this compound exhibits potent antimicrobial properties against a range of bacteria and fungi. The mechanism involves the disruption of microbial cell membranes, leading to cell lysis. This is primarily facilitated by its cationic nature, which allows it to interact with the negatively charged components of microbial membranes.

Research Findings:
A study conducted by highlighted the effectiveness of this compound against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant antimicrobial activity.

Microorganism MIC (µg/mL)
Escherichia coli12.5
Staphylococcus aureus6.25
Candida albicans25

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that it can induce apoptosis in various cancer cells, making it a potential candidate for cancer therapy.

Case Study:
In a study published in 2023, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed that this compound treatment led to a significant decrease in cell viability and increased markers of apoptosis.

Treatment Cell Viability (%) Apoptosis Markers
Control100Low
This compound (10 µg/mL)45High
This compound (20 µg/mL)25Very High

Anti-inflammatory Properties

Recent studies have also suggested that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in immune cells, which could be beneficial in treating inflammatory diseases.

Research Findings:
A study focused on macrophage cells demonstrated that this compound reduced the levels of TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential role in modulating immune responses.

Properties

CAS No.

55601-63-3

Molecular Formula

C57H79N13O16S

Molecular Weight

1234.4 g/mol

IUPAC Name

4-[2-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]butanoic acid

InChI

InChI=1S/C57H79N13O16S/c1-30(2)24-37(52(81)64-35(48(59)77)20-23-87-4)63-46(74)29-60-50(79)38(26-33-14-16-34(71)17-15-33)66-53(82)39(25-32-10-6-5-7-11-32)65-49(78)31(3)61-51(80)40(27-44(58)72)67-54(83)42-12-9-22-70(42)57(86)41(28-47(75)76)68-55(84)43-13-8-21-69(43)56(85)36-18-19-45(73)62-36/h5-7,10-11,14-17,30-31,35-43,71H,8-9,12-13,18-29H2,1-4H3,(H2,58,72)(H2,59,77)(H,60,79)(H,61,80)(H,62,73)(H,63,74)(H,64,81)(H,65,78)(H,66,82)(H,67,83)(H,68,84)(H,75,76)

InChI Key

JPOQNRWDXRZJDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5

Origin of Product

United States

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